molecular formula C8H15NO B1447369 2-Azaspiro[3.5]nonan-7-ol CAS No. 1434141-67-9

2-Azaspiro[3.5]nonan-7-ol

Cat. No.: B1447369
CAS No.: 1434141-67-9
M. Wt: 141.21 g/mol
InChI Key: CARZJFHAFKTUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[35]nonan-7-ol is a spirocyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonan-7-ol typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operational steps, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Azaspiro[3.5]nonan-7-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to pain perception and inflammation.

Comparison with Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

Comparison: 2-Azaspiro[3.5]nonan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinities and metabolic stability, making it a valuable candidate in medicinal chemistry .

Biological Activity

2-Azaspiro[3.5]nonan-7-ol is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NC_8H_{15}N, with a molecular weight of approximately 139.21 g/mol. The presence of the hydroxyl group and the azaspiro structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Neuropharmacological Effects : Potential modulation of neurotransmitter systems, particularly influencing serotonin and dopamine pathways, which are crucial for treating neurological disorders.
  • Antitumor Activity : Recent studies have shown that derivatives of this compound can act as covalent inhibitors against mutated KRAS proteins, which are implicated in various cancers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates serotonin and dopamine pathways,
AntitumorInhibits KRAS G12C mutations, showing dose-dependent effects in mice ,
Enzyme InhibitionPotential use as an enzyme inhibitor,

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Neurotransmitter Receptors : It may bind to specific receptors involved in neurotransmission, altering their activity and potentially leading to therapeutic effects in conditions such as depression or anxiety.
  • Covalent Binding to KRAS : The compound's derivatives have been shown to bind covalently to mutated KRAS proteins, effectively inhibiting their function and leading to reduced tumor growth in preclinical models.

Case Study: KRAS G12C Inhibition

A study demonstrated that a derivative of this compound effectively inhibited the KRAS G12C mutation, a common driver in lung cancer. The compound showed significant antitumor activity in xenograft mouse models, highlighting its potential as a targeted cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions:

  • Starting Material : N-Boc-4-piperidone.
  • Wittig Reaction : Converts N-Boc-4-piperidone into N-Boc-4-methylenepiperidine.
  • Cyclization : Forms N-Boc-7-azaspiro ketone using zinc/copper catalysis.
  • Reduction : Sodium borohydride reduces the ketone to yield N-Boc-7-azaspiro-ol.
  • Deprotection : Removal of the Boc group using hydrochloric acid.

This synthetic route allows for the production of various derivatives that can enhance biological activity or modify pharmacokinetic properties.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific spirocyclic structure and hydroxyl group:

Compound NameKey FeaturesBiological Activity
2-Oxa-7-azaspiro[3.5]nonaneOxygen instead of nitrogenVaries
2-Oxa-6-azaspiro[3.3]heptaneDifferent ring sizeLimited activity reported
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesAryl substitution enhances binding affinityPotent enzyme inhibitors

Properties

IUPAC Name

2-azaspiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-9-6-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZJFHAFKTUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311992
Record name 2-Azaspiro[3.5]nonan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-67-9
Record name 2-Azaspiro[3.5]nonan-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.5]nonan-7-ol
Reactant of Route 2
2-Azaspiro[3.5]nonan-7-ol
Reactant of Route 3
2-Azaspiro[3.5]nonan-7-ol
Reactant of Route 4
2-Azaspiro[3.5]nonan-7-ol
Reactant of Route 5
2-Azaspiro[3.5]nonan-7-ol
Reactant of Route 6
2-Azaspiro[3.5]nonan-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.